molecular formula C20H20FN7O B3009141 N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021250-05-4

N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B3009141
CAS RN: 1021250-05-4
M. Wt: 393.426
InChI Key: WZCZGYOOTAFYOA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20FN7O and its molecular weight is 393.426. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Chronic Myelogenous Leukemia Treatment

  • Application : A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor structurally similar to the queried compound, was conducted. It's used in the treatment of chronic myelogenous leukemia and metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Radiotracer Development for Cancer Imaging

  • Application : The synthesis and evaluation of radiotracers for PET imaging of stearoyl-CoA desaturase-1 (SCD-1), an enzyme overexpressed in several solid tumors, used a similar compound. This approach aims at developing specific imaging probes for SCD-1 (Silvers et al., 2016).

Synthesis and Docking Studies for Medicinal Chemistry

  • Application : The synthesis and docking studies of similar piperazine-1-yl-1H-indazole derivatives are significant in medicinal chemistry for developing novel compounds (Balaraju et al., 2019).

Research in Neuropharmacology

  • Application : The synthesis of compounds similar to the queried one for imaging dopamine D4 receptors indicates its relevance in neuropharmacological research and development (Eskola et al., 2002).

Investigation in Antimicrobial Activity

  • Application : The synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include compounds structurally related to the queried compound, was undertaken to evaluate antimicrobial activity (Yurttaş et al., 2016).

Development of Rho Kinase Inhibitors

  • Application : Research into the synthesis of N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor and potential treatment for central nervous system disorders, utilizes a structurally related compound (Wei et al., 2016).

properties

IUPAC Name

N-(3-fluorophenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c21-15-3-1-4-16(13-15)24-20(29)28-11-9-27(10-12-28)19-7-6-18(25-26-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCZGYOOTAFYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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